N-butyl-N-(1,1-dioxidotetrahydrothiophen-3-yl)propionamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

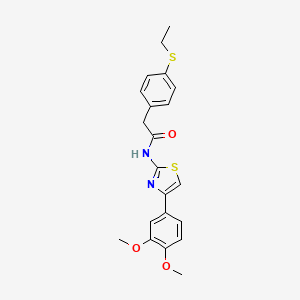

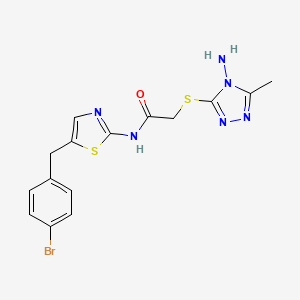

“N-butyl-N-(1,1-dioxidotetrahydrothiophen-3-yl)propionamide” is a chemical compound that has been studied for its potential as a G protein-gated inwardly-rectifying potassium (GIRK) channel activator . It is offered by Benchchem for CAS No. 898413-09-7.

Synthesis Analysis

The synthesis of this compound involves the identification of a new ether-based scaffold and pairing this with a novel sulfone-based head group . This process was part of previous lead optimization efforts .Molecular Structure Analysis

The molecular structure of this compound includes a 1,1-dioxidotetrahydrothiophen-3-yl group and a butyl group . The exact details of the molecular structure are not provided in the search results.科学的研究の応用

Antibacterial Agents

N-butyl-N-(1,1-dioxidotetrahydrothiophen-3-yl)propionamide analogues have been investigated for their potential as antibacterial agents. For instance, the synthesis and biological activity of various analogues of VRC3375, which is an orally active peptide deformylase inhibitor, have been studied. These studies focus on optimizing the structure-activity relationship for maximal antibacterial activity with minimal toxicity (Jain et al., 2003).

Antiviral Applications

Research has been conducted on compounds structurally similar to this compound for their antiviral applications. For example, (2E)-N-benzyl-3-(4-butoxyphenyl)prop-2-enamide (SBI-0090799) was identified as a potent inhibitor of Zika virus (ZIKV) replication. This compound inhibits the formation of ZIKV replication compartments in the endoplasmic reticulum, indicating its potential as an antiviral treatment (Riva et al., 2021).

Anticonvulsant Activity

Several derivatives of this compound have been synthesized and tested for their anticonvulsant activity. For example, omega-(1H-imidazol-1-yl)-N-phenylacetamide, propionamide, and butyramide derivatives showed promising results against seizures induced by maximal electroshock (Aktürk et al., 2002).

Asymmetric Synthesis of Amines

N-tert-Butanesulfinyl imines, which are structurally related to this compound, have been used as intermediates for the asymmetric synthesis of amines. They are prepared from enantiomerically pure tert-butanesulfinamide and are versatile intermediates in synthesizing a wide range of amines (Ellman et al., 2002).

Immunomodulatory Effects

Thionamides, which include compounds similar to this compound, have shown immunomodulatory effects. For instance, carbimazole and propylthiouracil, both heterocyclic thionamides, have been found to inhibit the synthesis of proinflammatory cytokines and affect the nuclear factor (NF)-κB pathway, demonstrating anti-inflammatory and immunosuppressive properties (Humar et al., 2008).

Polymer Synthesis

Compounds structurally related to this compound have been used in the synthesis of polymers. For example, stereoregular polyamides derived from L-tartaric acid, using derivatives such as 2,3-dimethoxybutylene alkanamides, have been synthesized for various applications (Bou et al., 1994).

作用機序

Target of Action

The primary target of N-butyl-N-(1,1-dioxidotetrahydrothiophen-3-yl)propionamide is the G protein-gated inwardly-rectifying potassium (GIRK) channels . These channels are key effectors in GPCR signaling pathways that modulate excitability in cells .

Mode of Action

This compound: acts as an activator of the GIRK channels . It interacts with these channels, leading to their activation and subsequent changes in cell excitability .

Biochemical Pathways

The activation of GIRK channels by This compound affects various biochemical pathways. These channels play a crucial role in numerous physiological processes and potential therapeutic targets .

Pharmacokinetics

The pharmacokinetic properties of This compound It has been suggested that the compound displays nanomolar potency as a girk1/2 activator with improved metabolic stability .

Result of Action

The activation of GIRK channels by This compound leads to changes in cell excitability. This can have various molecular and cellular effects, depending on the specific physiological context .

特性

IUPAC Name |

N-butyl-N-(1,1-dioxothiolan-3-yl)propanamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H21NO3S/c1-3-5-7-12(11(13)4-2)10-6-8-16(14,15)9-10/h10H,3-9H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GBRAMBBAFZIIAA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCN(C1CCS(=O)(=O)C1)C(=O)CC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H21NO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.36 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[(3-methyl-1,2-oxazol-5-yl)methyl]prop-2-enamide](/img/structure/B2692418.png)

![N-[1-ethyl-3-(4-methoxyphenyl)-4-oxo-1,4-dihydroquinolin-2-yl]propanamide](/img/structure/B2692419.png)

![3-{5-[4-(Trifluoromethyl)pyrimidin-2-yl]-octahydropyrrolo[3,4-c]pyrrole-2-carbonyl}-4,5,6,7-tetrahydro-2,1-benzoxazole](/img/structure/B2692421.png)

![2-(2,4-dichlorophenoxy)-N-[(2E)-3,6-dimethyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]acetamide](/img/structure/B2692426.png)

![8-(1-tert-butyl-5-methyl-1H-pyrazole-4-carbonyl)-1-oxa-8-azaspiro[5.5]undecane-7-carbonitrile](/img/structure/B2692427.png)

![2-(4-((4-methoxyphenyl)sulfonyl)butanamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B2692428.png)

![10-benzyl-6-methoxy-9-methyl-8-oxa-10,12-diazatricyclo[7.3.1.0^{2,7}]trideca-2,4,6-trien-11-one](/img/structure/B2692436.png)

![N-(2-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-7-methoxybenzofuran-2-carboxamide](/img/structure/B2692440.png)